An In-Depth Technical Guide on the Physicochemical Properties of 3-Aminopyrrolidin-2-one
An In-Depth Technical Guide on the Physicochemical Properties of 3-Aminopyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Aminopyrrolidin-2-one, a vital heterocyclic scaffold in medicinal chemistry. The pyrrolidinone core is a privileged structure found in numerous biologically active compounds and serves as a versatile building block in the design of novel therapeutics.[1][2][3][4][5][6] Understanding its physicochemical profile is paramount for its effective application in drug discovery and development.
Core Physicochemical Data
The fundamental physicochemical properties of 3-Aminopyrrolidin-2-one are summarized below. These parameters are critical for predicting the compound's behavior in biological systems and for guiding its use in synthesis and formulation.
Table 1: Key Physicochemical Properties of 3-Aminopyrrolidin-2-one
| Property | Value | Reference |
| IUPAC Name | 3-aminopyrrolidin-2-one | |
| Molecular Formula | C₄H₈N₂O | [7] |
| Molecular Weight | 100.12 g/mol | [7] |
| CAS Number | 4128-00-1 ((3S)-enantiomer) | [7] |
| Melting Point | 106-108 °C | |
| Boiling Point | 305.6 °C (Predicted) | |
| Density | 1.127 g/cm³ (Predicted) | |
| Aqueous Solubility | 317 g/L (at 25 °C) |
Table 2: Computed Molecular Descriptors for Drug Discovery
| Descriptor | Value | Reference |
| LogP (Octanol-Water Partition Coefficient) | -1.2 (XLogP3) | [7] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | [7] |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| pKa | 15.92 (Predicted) | |
| Rotatable Bond Count | 0 |
Relevance in Medicinal Chemistry
The pyrrolidinone nucleus is a cornerstone in the development of pharmaceuticals with a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6][8][9] The physicochemical properties of 3-Aminopyrrolidin-2-one make it an attractive scaffold. Its low molecular weight and LogP value, combined with its capacity for hydrogen bonding, align well with established principles for drug design, such as Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[3] The pyrrolidine ring's three-dimensional, non-planar structure allows for efficient exploration of pharmacophore space, which is advantageous for achieving target selectivity.[1][2]
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of a solid organic compound like 3-Aminopyrrolidin-2-one.
The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a pure substance.
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Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.[10]
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Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[10]
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Procedure:
-
Sample Preparation: A small amount of the compound is finely crushed. The open end of a capillary tube is tapped into the powder, and the tube is gently tapped on a hard surface to pack the sample into the sealed end to a height of 1-2 mm.[10][11]
-
Measurement: The capillary tube is placed in the heating block of the apparatus alongside a thermometer.
-
Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[11]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[11]
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Solubility is a critical parameter that affects a drug's absorption and distribution.
-
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[12]
-
Apparatus: Vials with screw caps, orbital shaker or magnetic stirrer, constant temperature bath, analytical balance, filtration device (e.g., syringe filters), and an analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).
-
Procedure:
-
Preparation: An excess amount of 3-Aminopyrrolidin-2-one is added to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and placed in a constant temperature bath (e.g., 25°C or 37°C) on a shaker and agitated for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[12]
-
Sample Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a fine-pored filter (e.g., 0.22 µm) to remove all undissolved solids.[12]
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a pre-validated analytical method, such as HPLC.
-
The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall pharmacokinetic profile.[13][14]
-
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the base-10 logarithm of the ratio of the concentrations.[13][14]
-
Apparatus: Vials, orbital shaker, centrifuge, analytical instrument (HPLC/UV-Vis).
-
Procedure:
-
Phase Saturation: Equal volumes of n-octanol and water (or pH 7.4 buffer) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The phases are then separated.[13]
-
Partitioning: A small, known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The second phase is added in a defined volume ratio.
-
Equilibration: The mixture is agitated until equilibrium is achieved (e.g., shaking for several hours), followed by centrifugation to ensure complete separation of the two phases.[13]
-
Quantification: Aliquots are carefully taken from both the n-octanol and aqueous layers. The concentration of the compound in each aliquot is determined by a suitable analytical method.[15]
-
Calculation: LogP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
-
The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor binding.
-
Principle: A solution of the compound is titrated with a standardized strong acid or strong base. The pH of the solution is monitored continuously with a pH meter as the titrant is added. The pKa is the pH at which the compound is 50% ionized, corresponding to the midpoint of the titration curve's buffer region.[16]
-
Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
Preparation: A precise amount of 3-Aminopyrrolidin-2-one is dissolved in purified water or a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration.[17]
-
Titration: The solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is immersed in the solution. For a basic compound, a standardized strong acid (e.g., HCl) is added incrementally from a burette. For an acidic compound, a strong base (e.g., NaOH) is used.[17]
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point.[16]
-
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (3S)-3-aminopyrrolidin-2-one | C4H8N2O | CID 12430456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 14. researchgate.net [researchgate.net]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. creative-bioarray.com [creative-bioarray.com]
